Prasugrel-d5
Prasugrel-d5
Prasugrel-d5 is intended for use as an internal standard for the quantification of prasugrel by GC- or LC-MS. Prasugrel is a prodrug form of the platelet purinergic P2Y12 receptor antagonist R-99224.1 Prasugrel (0.3 and 3 mg/kg) inhibits ex vivo washed platelet aggregation in rat platelet rich-plasma. In vivo, prasugrel prevents thrombus formation (ED50 = 0.68 mg/kg) and increases tail bleeding time in rats. Formulations containing prasugrel have been used in the prevention of blood clots.
Brand Name:
Vulcanchem
CAS No.:
1127252-92-9
VCID:
VC20828117
InChI:
InChI=1S/C20H20FNO3S/c1-12(23)25-18-10-14-11-22(9-8-17(14)26-18)19(20(24)13-6-7-13)15-4-2-3-5-16(15)21/h2-5,10,13,19H,6-9,11H2,1H3/i6D2,7D2,13D
SMILES:
CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3F)C(=O)C4CC4
Molecular Formula:
C20H20FNO3S
Molecular Weight:
378.5 g/mol
Prasugrel-d5
CAS No.: 1127252-92-9
Cat. No.: VC20828117
Molecular Formula: C20H20FNO3S
Molecular Weight: 378.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Prasugrel-d5 is intended for use as an internal standard for the quantification of prasugrel by GC- or LC-MS. Prasugrel is a prodrug form of the platelet purinergic P2Y12 receptor antagonist R-99224.1 Prasugrel (0.3 and 3 mg/kg) inhibits ex vivo washed platelet aggregation in rat platelet rich-plasma. In vivo, prasugrel prevents thrombus formation (ED50 = 0.68 mg/kg) and increases tail bleeding time in rats. Formulations containing prasugrel have been used in the prevention of blood clots. |
|---|---|
| CAS No. | 1127252-92-9 |
| Molecular Formula | C20H20FNO3S |
| Molecular Weight | 378.5 g/mol |
| IUPAC Name | [5-[1-(2-fluorophenyl)-2-oxo-2-(1,2,2,3,3-pentadeuteriocyclopropyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate |
| Standard InChI | InChI=1S/C20H20FNO3S/c1-12(23)25-18-10-14-11-22(9-8-17(14)26-18)19(20(24)13-6-7-13)15-4-2-3-5-16(15)21/h2-5,10,13,19H,6-9,11H2,1H3/i6D2,7D2,13D |
| Standard InChI Key | DTGLZDAWLRGWQN-GEXSZOTCSA-N |
| Isomeric SMILES | [2H]C1(C(C1([2H])C(=O)C(C2=CC=CC=C2F)N3CCC4=C(C3)C=C(S4)OC(=O)C)([2H])[2H])[2H] |
| SMILES | CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3F)C(=O)C4CC4 |
| Canonical SMILES | CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3F)C(=O)C4CC4 |
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